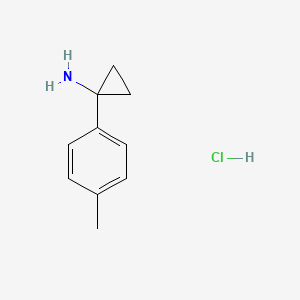

1-(p-Tolyl)cyclopropanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(p-Tolyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It has a molecular weight of 183.68 g/mol and is used in various fields of research and industry. The compound is known for its unique structure, which includes a cyclopropane ring attached to a p-tolyl group and an amine group, making it a valuable intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)cyclopropanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with cyclopropanone oxime, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

化学反応の分析

Types of Reactions: 1-(p-Tolyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: p-Tolylcyclopropanone.

Reduction: p-Tolylcyclopropanol.

Substitution: N-alkyl or N-acyl derivatives of this compound.

科学的研究の応用

Pharmaceutical Applications

1-(p-Tolyl)cyclopropanamine hydrochloride has been identified as a promising candidate for the treatment of several conditions through its modulation of the ALX receptor (ALXR). This receptor is involved in the regulation of inflammatory responses and has been linked to various diseases.

Therapeutic Uses

- Inflammatory Diseases : The compound shows potential in treating inflammatory conditions such as asthma, inflammatory bowel disease, and rheumatoid arthritis. Its agonistic activity at the ALX receptor facilitates anti-inflammatory effects, making it suitable for these applications .

- Neurological Disorders : Research indicates that this compound may be beneficial in neuroinflammation and neurological disorders, including Alzheimer's disease. Its ability to modulate immune responses could aid in the management of these conditions .

- Pain Management : The compound's pharmacological profile suggests potential use in pain management therapies, particularly where inflammation plays a critical role .

Clinical Investigations

A study highlighted the efficacy of compounds similar to this compound in models of acute lung injury and asthma. The results demonstrated significant reductions in inflammatory markers and improved lung function metrics in treated subjects compared to controls .

Pharmacological Profiles

Research has provided insights into the pharmacokinetics of related compounds, establishing parameters such as half-life and bioavailability that are essential for understanding dosing regimens. For instance, compounds with similar structures have shown favorable pharmacokinetic profiles that support their use in chronic conditions requiring long-term management .

Data Table: Summary of Applications

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | Asthma, Rheumatoid Arthritis | ALX receptor agonism |

| Neurological Disorders | Alzheimer's Disease, Neuroinflammation | Modulation of immune responses |

| Pain Management | Chronic Pain Syndromes | Anti-inflammatory pathways |

作用機序

The mechanism of action of 1-(p-Tolyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

類似化合物との比較

1-(p-Tolyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

1-(p-Tolyl)cyclopropanol: Similar structure but with a hydroxyl group instead of an amine group.

1-(p-Tolyl)cyclopropanone: Contains a carbonyl group instead of an amine group.

1-(p-Tolyl)cyclopropylamine: Lacks the hydrochloride salt form, making it less soluble in water.

The uniqueness of this compound lies in its combination of the cyclopropane ring and the amine group, which provides distinct reactivity and applications in various fields .

生物活性

1-(p-Tolyl)cyclopropanamine hydrochloride, a compound with the molecular formula C10H14ClN and a molecular weight of approximately 183.68 g/mol, has garnered attention due to its potential biological activities. This article explores the compound's biochemical interactions, cellular effects, and possible therapeutic applications.

This compound is primarily known for its interaction with enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO). The inhibition of MAO affects the breakdown of key neurotransmitters such as serotonin and dopamine, potentially influencing mood and cognitive functions.

Key Interactions

- Enzyme Inhibition : The compound binds to MAO's active site, inhibiting its activity, which can lead to increased levels of neurotransmitters in the synaptic cleft.

- Cell Signaling Modulation : It has been shown to impact signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Gene Expression : The compound influences gene expression profiles in neuronal cells, potentially enhancing neuroprotective pathways.

- Metabolic Activity : It alters metabolic rates in cells, possibly leading to improved energy homeostasis and cellular resilience against stressors.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Gene Expression | Modulation of genes involved in neuroprotection |

| Metabolic Activity | Enhanced energy metabolism |

| Signal Pathways | Activation of MAPK/ERK pathway |

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several critical interactions:

- Binding Affinity : The compound exhibits a strong binding affinity for MAO, which is pivotal in determining its inhibitory effects on neurotransmitter degradation.

- Stability : Laboratory studies indicate that the compound is relatively stable under standard conditions but can degrade when exposed to light and air over time.

Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary significantly based on dosage:

- Low Doses : At lower concentrations, the compound appears to enhance cognitive function and increase neurotransmitter levels.

- High Doses : Higher doses may lead to adverse effects, necessitating careful dosage regulation in potential therapeutic applications.

Case Study Example

In a controlled study involving rodent models, administration of low doses resulted in improved memory retention and learning capabilities compared to control groups. Conversely, higher doses led to signs of toxicity and behavioral changes indicative of overstimulation.

Scientific Research Applications

The potential applications of this compound are diverse:

- Pharmaceutical Development : Its role as an MAO inhibitor positions it as a candidate for developing treatments for mood disorders and cognitive impairments.

- Research Tool : The compound is utilized in enzyme inhibition studies and receptor binding assays to explore its pharmacological properties further.

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of MAO inhibitors for mood disorders |

| Research | Enzyme inhibition studies |

| Industrial | Precursor for agrochemicals and dyes |

特性

IUPAC Name |

1-(4-methylphenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUXYGZNOWNHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134834-95-9 |

Source

|

| Record name | 1-(4-methylphenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。